molecular formula C6H8Cl2O3 B580183 2,6-Dichloro-3-oxohexanoic acid CAS No. 5077-75-8

2,6-Dichloro-3-oxohexanoic acid

Cat. No.: B580183
CAS No.: 5077-75-8
M. Wt: 199.027
InChI Key: SYTZBSZDUCDXDZ-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-oxohexanoic acid is an organic compound with the molecular formula C6H8Cl2O3 It is a chlorinated derivative of hexanoic acid, featuring two chlorine atoms and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-3-oxohexanoic acid typically involves the chlorination of hexanoic acid derivatives. One common method is the chlorination of 3-oxohexanoic acid using chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-chlorination and to ensure selectivity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the chlorination process. Additionally, purification steps such as recrystallization or distillation are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3-oxohexanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more highly oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of 2,6-dichloro-3-hydroxyhexanoic acid.

    Substitution: Formation of various substituted hexanoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-Dichloro-3-oxohexanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-oxohexanoic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine atoms and the ketone group allows it to form specific interactions with active sites of enzymes, potentially inhibiting or modifying their activity. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    3-Oxohexanoic acid: Lacks the chlorine atoms, making it less reactive in certain substitution reactions.

    2,6-Dichlorohexanoic acid:

    2,6-Dichlorobenzoic acid: A similar chlorinated compound but with a benzene ring, leading to different chemical properties and uses.

Uniqueness

2,6-Dichloro-3-oxohexanoic acid is unique due to the combination of its chlorinated and ketone functionalities. This dual functionality allows it to participate in a wider range of chemical reactions compared to its non-chlorinated or non-ketone counterparts. Its unique structure also makes it a valuable intermediate in the synthesis of more complex molecules.

Properties

IUPAC Name

2,6-dichloro-3-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8Cl2O3/c7-3-1-2-4(9)5(8)6(10)11/h5H,1-3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYTZBSZDUCDXDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)C(C(=O)O)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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